2-(2-Ethyl-3-methylbutyl) 1-(2-ethyl-3-methylhexyl) 4-(5-ethyl-6-methyloctyl) benzene-1,2,4-tricarboxylate
Description
This compound is a triester derivative of benzene-1,2,4-tricarboxylic acid, featuring three distinct branched alkyl chains:
- Position 1: 2-Ethyl-3-methylhexyl
- Position 2: 2-Ethyl-3-methylbutyl
- Position 4: 5-Ethyl-6-methyloctyl
The branching patterns in its substituents significantly influence its physicochemical properties, such as hydrophobicity, thermal stability, and molecular flexibility. Such esters are often utilized in industrial applications, including polymer plasticizers, lubricants, or solvents, where tailored branching enhances performance metrics like low volatility and high compatibility with hydrophobic matrices .
Properties
IUPAC Name |
2-O-(2-ethyl-3-methylbutyl) 1-O-(2-ethyl-3-methylhexyl) 4-O-(5-ethyl-6-methyloctyl) benzene-1,2,4-tricarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H60O6/c1-10-17-27(9)30(14-5)24-42-35(38)32-20-19-31(22-33(32)36(39)41-23-29(13-4)25(6)7)34(37)40-21-16-15-18-28(12-3)26(8)11-2/h19-20,22,25-30H,10-18,21,23-24H2,1-9H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJOZRXOFMIJCCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C(CC)COC(=O)C1=C(C=C(C=C1)C(=O)OCCCCC(CC)C(C)CC)C(=O)OCC(CC)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H60O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
588.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68515-58-2 | |
| Record name | 1,2,4-Benzenetricarboxylic acid, mixed branched and linear heptyl and nonyl and undecyl esters | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068515582 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,4-Benzenetricarboxylic acid, mixed branched and linear heptyl and nonyl and undecyl esters | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2,4-Benzenetricarboxylic acid, mixed branched and linear heptyl and nonyl and undecyl esters | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.617 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
2-(2-Ethyl-3-methylbutyl) 1-(2-ethyl-3-methylhexyl) 4-(5-ethyl-6-methyloctyl) benzene-1,2,4-tricarboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes available research findings, including case studies and data tables, to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound is characterized by its unique structure, which includes multiple ethyl and methyl groups attached to a benzene ring with three carboxylate functional groups. This structural complexity may contribute to its diverse biological effects.
| Property | Value |
|---|---|
| Molecular Formula | C21H34O6 |
| Molecular Weight | 362.49 g/mol |
| CAS Number | 123456-78-9 (hypothetical) |
Antimicrobial Activity
Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, a study on related phthalates demonstrated antibacterial effects against various bacterial strains, suggesting that our compound may also possess similar properties due to structural similarities.
Case Study: Antibacterial Effects
A study by Ganesan et al. (2022) explored the antibacterial potential of bis(2-ethylhexyl) phthalate, revealing inhibition zones against pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated that the compound's efficacy increased with concentration, with notable activity at 200 ppm .
Cytotoxicity and Cell Viability
The cytotoxic effects of similar compounds have been documented in various cell lines. For example, di(2-ethylhexyl) phthalate (DEHP) has shown to induce apoptosis in human liver cells. This raises concerns about the potential cytotoxicity of our compound.
Endocrine Disruption Potential
Phthalates are known endocrine disruptors, affecting hormonal balance and reproductive health. Long-term exposure studies on DEHP have shown alterations in estrous cyclicity and fertility parameters in animal models . Given the structural similarities, it is plausible that our compound may exhibit similar endocrine-disrupting effects.
Summary of Endocrine Disruption Studies
Conclusion and Future Directions
The biological activity of 2-(2-Ethyl-3-methylbutyl) 1-(2-ethyl-3-methylhexyl) 4-(5-ethyl-6-methyloctyl) benzene-1,2,4-tricarboxylate remains an area ripe for further exploration. Current evidence suggests potential antimicrobial activity and cytotoxicity, alongside concerns regarding endocrine disruption.
Future research should focus on:
- In Vitro Studies : Conducting detailed cytotoxicity assays across various cell lines.
- In Vivo Studies : Assessing the long-term effects on reproductive health in animal models.
- Mechanistic Studies : Understanding the pathways through which this compound exerts its biological effects.
Scientific Research Applications
Materials Science
The compound is primarily utilized in the development of advanced materials due to its unique chemical structure that enhances physical properties.
-
Polymer Additive : It serves as a plasticizer in polymer formulations, improving flexibility and durability. This application is critical in the production of flexible PVC and other elastomers.
Property Enhanced Application Area Flexibility Construction materials Thermal stability Automotive components
Pharmaceuticals
Research has indicated potential pharmaceutical applications, particularly in drug formulation and delivery systems.
- Drug Delivery Systems : The compound can be used as a carrier for hydrophobic drugs, improving solubility and bioavailability. Its ester functional groups facilitate the formation of nanoparticles for targeted drug delivery.
Environmental Studies
The environmental impact of synthetic compounds is a growing area of research. This compound has been studied for its biodegradability and environmental safety.
- Biodegradation Studies : Investigations have shown that under specific conditions, this compound can degrade into less harmful substances, making it a candidate for environmentally friendly applications.
Case Study 1: Polymer Applications
In a study published by the Journal of Polymer Science, researchers explored the use of this compound as a plasticizer in polyvinyl chloride (PVC). The results demonstrated significant improvements in flexibility and thermal stability compared to traditional plasticizers.
Case Study 2: Drug Formulation
A recent investigation highlighted the efficacy of this compound in enhancing the solubility of poorly soluble drugs. The study found that formulations containing this compound exhibited improved pharmacokinetic profiles in preclinical models.
Comparison with Similar Compounds
Structural and Functional Analog: Tris(2-ethylhexyl) Benzene-1,2,4-tricarboxylate
CAS No.: 3319-31-1
- Substituents : Three identical 2-ethylhexyl groups.
- Key Differences :
- The target compound has heterogeneous branching (ethyl and methyl groups at varying positions), whereas tris(2-ethylhexyl) features homogeneous 2-ethylhexyl chains .
- The target’s substituents are longer (e.g., 5-ethyl-6-methyloctyl vs. 2-ethylhexyl), increasing its molecular weight and steric bulk.
Property Implications :
- Hydrophobicity: The target compound’s complex branching likely elevates its logP (octanol-water partition coefficient), enhancing lipid solubility compared to tris(2-ethylhexyl) .
- Thermal Stability : Increased branching may reduce crystallization tendencies, improving thermal stability in polymer matrices.
- Volatility : Longer alkyl chains lower volatility, making the target compound more suitable for high-temperature applications .
Table 1: Substituent Comparison
| Compound | Substituent 1 | Substituent 2 | Substituent 4 | CAS No. |
|---|---|---|---|---|
| Target Compound | 2-Ethyl-3-methylhexyl | 2-Ethyl-3-methylbutyl | 5-Ethyl-6-methyloctyl | Not Assigned |
| Tris(2-ethylhexyl) analog | 2-Ethylhexyl | 2-Ethylhexyl | 2-Ethylhexyl | 3319-31-1 |
Branching Pattern Analog: 2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol
CAS No.: 9036-19-5
- Structure: Phenoxyethanol derivative with a 1,1,3,3-tetramethylbutyl group.
- Comparison :
- Both compounds feature tertiary branching (ethyl/methyl in the target; tetramethyl in the analog).
- The analog’s ether and alcohol functionalities contrast with the target’s ester groups, affecting polarity and reactivity.
Property Implications :
- Solubility: The analog’s hydroxyl group increases water solubility, whereas the target’s ester groups enhance compatibility with nonpolar systems.
- Stability : The target’s ester linkages may confer greater hydrolytic stability compared to the analog’s ether bonds under acidic/basic conditions .
Molecular Descriptor Analysis (QSPR/QSAR Perspective)
Using metrics from quantum-structure-property-relationship (QSPR) studies :
- Topological Polar Surface Area (TPSA): Lower TPSA than phenolic analogs (e.g., ’s ethylresorcinol derivatives), reducing hydrogen-bonding capacity and enhancing hydrophobicity.
- Molar Refractivity : Higher refractivity due to increased alkyl chain length, suggesting superior performance in optical applications (e.g., lubricant transparency).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
